molecular formula C11H11NO4S3 B13845401 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- CAS No. 63032-72-4

2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-

Cat. No.: B13845401
CAS No.: 63032-72-4
M. Wt: 317.4 g/mol
InChI Key: KLZXJROIPDPOOD-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- is a sulfonamide derivative of thiophene, a five-membered heterocyclic compound containing sulfur. The molecule features a thiophene core substituted at the 2-position with a sulfonamide group and at the 5-position with a (4-methylphenyl)sulfonyl moiety. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.

Thiophenesulfonamides are known for their bioactivity, including carbonic anhydrase inhibition, antimicrobial effects, and anti-inflammatory properties.

Properties

CAS No.

63032-72-4

Molecular Formula

C11H11NO4S3

Molecular Weight

317.4 g/mol

IUPAC Name

5-(4-methylphenyl)sulfonylthiophene-2-sulfonamide

InChI

InChI=1S/C11H11NO4S3/c1-8-2-4-9(5-3-8)18(13,14)10-6-7-11(17-10)19(12,15)16/h2-7H,1H3,(H2,12,15,16)

InChI Key

KLZXJROIPDPOOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-thiophenesulfonamide with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants in an organic solvent, such as dichloromethane, at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- is not well-documented. as a sulfonamide derivative, it is likely to interact with biological molecules through its sulfonamide group. This interaction can inhibit the activity of enzymes by mimicking the structure of natural substrates or by binding to the active site of the enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- with structurally or functionally related compounds documented in the evidence. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Compound Name & ID Key Substituents Molecular Formula Notable Properties/Activities Reference
2-Thiophenesulfonamide,5-[[3-[(dimethylamino)methyl]-4-hydroxyphenyl]sulfonyl]- (CAS 119731-75-8) - 3-[(Dimethylamino)methyl]-4-hydroxyphenyl group
- Hydrochloride salt
C₁₃H₁₇ClN₂O₅S₃ Enhanced solubility due to polar hydroxyl and dimethylamino groups; potential enzyme inhibition (e.g., carbonic anhydrase)
5-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-sulfonamide (CAS 744262-76-8) - Chloro group at C5
- 4-Sulfamoylphenethyl chain
C₁₃H₁₄ClN₂O₄S₂ Increased electron-withdrawing effects from Cl; sulfamoyl group may enhance target specificity
2-(4-Methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide - 4-Methylphenylimino
- 2-Chlorophenyl carboxamide
- Isopropyl group
C₂₂H₂₂ClN₃OS Broad-spectrum antimicrobial activity; structural rigidity from imino group
5-(4-Methoxyphenyl)-1,4-diazin-6-one derivatives (e.g., 6j, 7j) - 4-Methoxyphenyl
- Brominated indole-sulfonyl groups
Varies (e.g., C₂₄H₂₀BrN₃O₄S) High thermal stability (melting points >250°C); regioselective synthesis challenges

Key Observations:

Substituent Effects on Bioactivity: The (4-methylphenyl)sulfonyl group in the target compound likely increases lipophilicity compared to polar analogs like CAS 119731-75-8, which contains a hydroxyl group. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Challenges :

  • Brominated indole-sulfonyl derivatives (e.g., 6j, 7j) show high melting points (>250°C) and regioselectivity issues during synthesis, which may complicate large-scale production . In contrast, thiophenesulfonamides with simpler substituents (e.g., methyl or methoxy groups) are typically synthesized via straightforward sulfonylation or coupling reactions .

Structural Diversity and Applications: Thiophene-3-carboxamide derivatives (e.g., from ) demonstrate antimicrobial activity, suggesting that the target compound’s sulfonamide group could be optimized for similar applications . Diazinone derivatives (e.g., 6k, 7k) highlight the importance of regiochemistry in biological activity, a factor that may also apply to thiophenesulfonamide isomers .

Limitations:

Direct experimental data for 2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]- (e.g., melting point, yield, or bioactivity) are absent in the provided evidence. Comparative analyses rely on extrapolation from structurally related compounds.

Biological Activity

2-Thiophenesulfonamide, 5-[(4-methylphenyl)sulfonyl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews various studies that highlight its biological effects, mechanisms of action, and potential applications in medicine.

The compound belongs to a class of sulfonamides characterized by a thiophene ring and multiple sulfonyl groups. Its structure can be represented as follows:

C1H1S1O2N1\text{C}_1\text{H}_1\text{S}_1\text{O}_2\text{N}_1

This molecular configuration contributes to its biological activity, particularly its ability to interact with various biological targets.

Inhibition of c-Jun N-terminal Kinases (JNKs)

One of the notable mechanisms of action for compounds similar to 2-thiophenesulfonamide is their role as inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are involved in numerous cellular processes, including apoptosis and inflammation. Research indicates that sulfonamide derivatives can selectively inhibit JNK activity, thereby providing protective effects against neuronal cell death in models of neurodegenerative diseases .

Anti-biofilm Activity

Recent studies have shown that certain thiophene sulfonamides exhibit significant anti-biofilm activity against pathogens such as Pseudomonas aeruginosa. A specific dimethylthiophene sulfonamide demonstrated potent inhibition of biofilm formation without exhibiting bactericidal effects. This property is crucial for developing treatments for chronic infections where biofilm formation is a major concern .

Case Study 1: Neuroprotection via JNK Inhibition

In a study focusing on neuroprotection, researchers synthesized a series of thiophene sulfonamides and tested their ability to inhibit JNKs. The results indicated that these compounds could significantly reduce neuronal cell death induced by growth factor deprivation. The most effective compound showed an IC50 value in the low micromolar range, demonstrating its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Biofilm Inhibition

Another investigation assessed the efficacy of thiophene sulfonamides against biofilms formed by Pseudomonas aeruginosa. The selected compounds were tested in vitro, revealing IC50 values ranging from 0.20 to 7.01 μM against different LecB variants. These findings suggest that modifications in the sulfonamide structure can enhance potency against bacterial biofilms while maintaining safety profiles .

Comparative Data Table

Compound Target IC50 (μM) Effect
2-Thiophenesulfonamidec-Jun N-terminal KinaseLow micromolarNeuroprotection
Dimethylthiophene sulfonamideLecB (Pseudomonas)0.20 - 7.01Biofilm inhibition
Benzoylaminomethyl thiophene sulfonamideJNKLow micromolarProtective against apoptosis

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